molecular formula C16H11N5O2 B2959727 N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide CAS No. 931648-73-6

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2959727
CAS No.: 931648-73-6
M. Wt: 305.297
InChI Key: MVZTZZQGQGMCKQ-UHFFFAOYSA-N
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Description

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound featuring a tetrazole ring and a benzofuran moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common approach is the cycloaddition reaction between substituted thiazolylamine or oxazolylamine, triethyl orthoformate, and sodium azide in the presence of a catalyst such as tributylmethylammonium chloride in DMSO . This method yields high purity and good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly solvents and mild reaction conditions, are often employed to ensure sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the tetrazole ring or the benzofuran moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring or benzofuran moiety .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dihydroxybenzothioyl)-1H-tetrazoles
  • 3-aryl-1-(5-phenyl-1H-tetrazol-1-yl)prop-2-en-1-ones

Uniqueness

N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide is unique due to its combination of a tetrazole ring and a benzofuran moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2/c22-16(15-9-11-3-1-2-4-14(11)23-15)18-12-5-7-13(8-6-12)21-10-17-19-20-21/h1-10H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZTZZQGQGMCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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